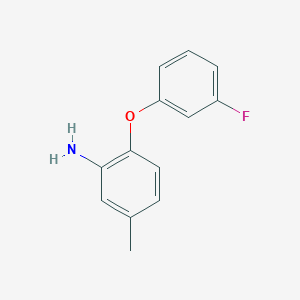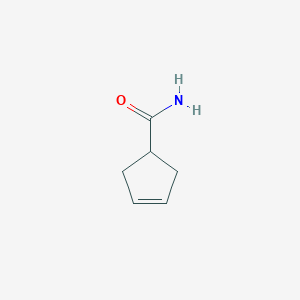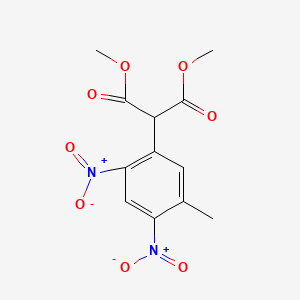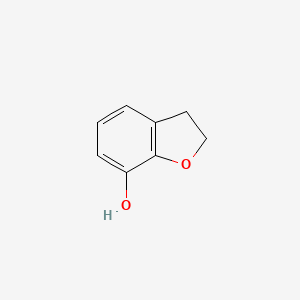
2,3-Dihydrobenzofuran-7-ol
Descripción general
Descripción
“2,3-Dihydrobenzofuran-7-ol” is a chemical compound with the CAS Number: 879093-09-1 . It has a molecular weight of 136.15 and its IUPAC name is 2,3-dihydro-1-benzofuran-7-ol .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved via the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This offers an avenue for the construction of 2,3-dihydrobenzofurans .
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-7-ol is represented by the InChI Code: 1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 . The compound has been used in molecular docking and molecular dynamics, as well as ADMET studies .
Chemical Reactions Analysis
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 136.15 . The compound is sealed in dry storage at room temperature .
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzofuran derivatives have been identified to possess significant anticancer properties. Specifically, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell growth makes it a promising candidate for the development of new anticancer therapies.
Antiviral Properties
Some benzofuran compounds, including derivatives of 2,3-Dihydrobenzofuran, have shown antiviral activities. For instance, certain derivatives exhibit effects against respiratory syncytial virus (RSV) strains with low micromolar IC50 values, indicating their potential as antiviral agents .
Synthesis of Natural Products
The benzofuran ring is a key structural unit in many biologically active natural medicines and synthetic chemical materials. The total synthesis of natural products containing benzofuran rings is a significant area of research, with a focus on the step where the benzofuran heterocycle is installed during the synthesis process .
Biological Activities and Drug Prospects
Benzofuran compounds are widely distributed in higher plants and have a broad range of clinical uses due to their diverse pharmacological activities. These activities make benzofuran and its derivatives, including 2,3-Dihydrobenzofuran-7-ol, highly attractive for further study and potential applications as drugs .
Biotransformation Studies
The biotransformation of 2,3-Dihydrobenzofuran using microbial cells, such as Pseudomonas putida, has been investigated. This compound serves as an intermediate during the catalytic hydrodeoxygenation of benzofuran, which is a critical step in the production of various chemical materials .
Chemical Synthesis Methodologies
Innovative methods for constructing benzofuran rings have been developed, including unique free radical cyclization cascades. These methods are essential for synthesizing complex polycyclic benzofuran compounds, which are challenging to prepare otherwise .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Benzofuran compounds, including 2,3-Dihydrobenzofuran-7-ol, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on the synthesis of these compounds and their potential as antimicrobial agents .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQAHWDPDAUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-ol | |
CAS RN |
879093-09-1 | |
| Record name | 2,3-dihydro-1-benzofuran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of benzofuran derivatives in natural products, and were any found in the studied grape seeds?
A1: Benzofuran derivatives are a significant class of compounds found in various natural sources and exhibit diverse biological activities. While 2,3-Dihydrobenzofuran-7-ol itself wasn't identified, the research on Jufeng grape seeds led to the isolation of other benzofuran-containing lignans. Specifically, rel-(2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (compound 5) and rel-(2α, 3β)-7-O-methylcedrusin (compound 6) were identified, marking the first reported instance of these lignans in grape seeds. []
Q2: The research mentions a compound with significant antioxidative ability. Could this relate to potential applications of 2,3-Dihydrobenzofuran-7-ol?
A2: The study highlights rel-(2α, 3β)-7-O-methylcedrusin (compound 6) as possessing significant antioxidative ability. [] While this doesn't directly provide information on 2,3-Dihydrobenzofuran-7-ol, it does suggest that structurally similar benzofuran derivatives may hold potential as antioxidants. Further research on 2,3-Dihydrobenzofuran-7-ol would be needed to explore its specific antioxidative properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

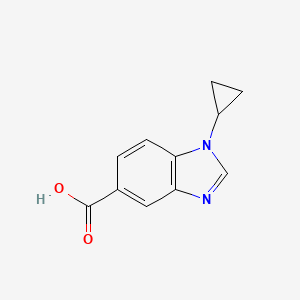

![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)


![5-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1370670.png)
